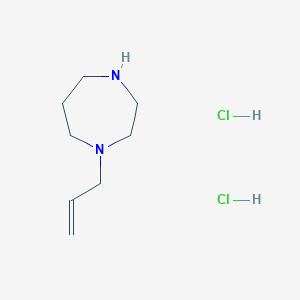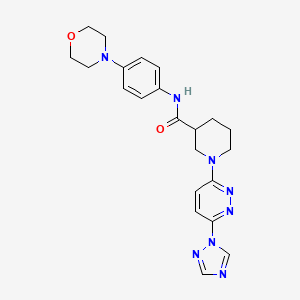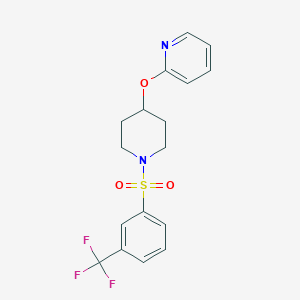
3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that incorporates multiple functional groups, making it an interesting subject for various fields of research. Its structure is characterized by an indole ring, a triazole ring, and a thioether linkage, all connected to a pentane-2,4-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the indole ring through Fischer indole synthesis or by using suitable indole derivatives.
Construction of the 1,2,4-triazole ring, which can be achieved via cyclization reactions involving hydrazine derivatives and suitable precursors.
Coupling of the 1H-indol-3-yl and 1,2,4-triazole moieties via thioether linkage formation, which usually involves the reaction of a thiol group with an appropriate halide or tosylate.
Introduction of the pentane-2,4-dione unit through aldol condensation or similar reactions.
Industrial Production Methods
Industrial synthesis may leverage more scalable approaches such as:
Batch or continuous flow methods for each individual step.
Use of cost-effective reagents and optimization of reaction conditions to maximize yield and purity.
Implementation of catalytic processes to enhance the efficiency and sustainability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at various sites, particularly at the indole or thioether groups, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl groups in the pentane-2,4-dione moiety, potentially forming alcohol derivatives.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Various halides or tosylates can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Sulfoxides, sulfones, alcohol derivatives, and substituted triazoles or indoles are some of the major products depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the exploration of novel reaction pathways and the development of new materials.
Biology
It could act as a molecular probe to study biological pathways, particularly those involving sulfur or nitrogen-containing groups.
Medicine
Industry
Applications in the development of advanced materials, such as polymers or nanomaterials, due to its multifaceted functional groups.
Mecanismo De Acción
Molecular Targets and Pathways: : Depending on the specific application, the compound may interact with various enzymes or receptors. For instance, indole derivatives are known to interact with serotonin receptors, while triazoles often target fungal enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pyridine
5-(1H-indol-3-yl)-4H-1,2,4-triazole
Uniqueness
The combination of an indole ring with a 1,2,4-triazole moiety linked via a thioether group to a diketone structure is unique. This distinct arrangement imparts specific reactivity patterns and potential biological activities that differentiate it from other compounds.
Propiedades
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(23)16(12(2)24)26-18-21-20-17(22(18)8-9-25-3)14-10-19-15-7-5-4-6-13(14)15/h4-7,10,16,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTHJEQOPDTTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2444556.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2444557.png)
![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)
![1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2444559.png)

![4-(diethylsulfamoyl)-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444564.png)
![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)



![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

